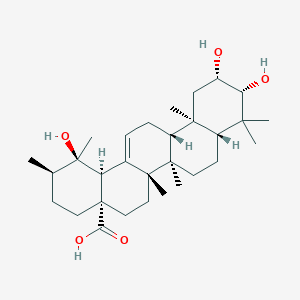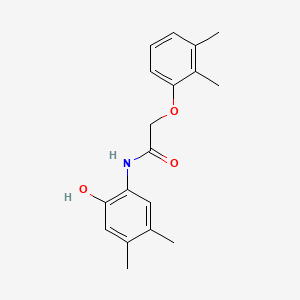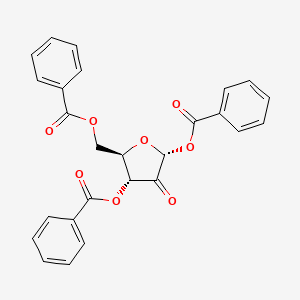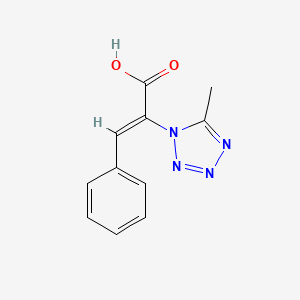
Cannabisin F
Übersicht
Beschreibung
Cannabisin F is a lignanamide compound derived from the seeds of the hemp plant, Cannabis sativa. It is known for its potential anti-inflammatory and antioxidant properties. This compound has garnered interest due to its ability to modulate various biological pathways, making it a subject of extensive scientific research .
Wissenschaftliche Forschungsanwendungen
Cannabisin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lignanamide synthesis and reactivity.
Biology: this compound is investigated for its role in modulating inflammatory and oxidative stress pathways in cells.
Medicine: The compound shows promise in treating neuroinflammatory conditions and oxidative stress-related diseases.
Industry: this compound is explored for its potential use in nutraceuticals and functional foods due to its antioxidant properties
Wirkmechanismus
Target of Action
Cannabisin F, a lignanamide found in hemp seeds, primarily targets BV2 microglia cells . These cells play a crucial role in the immune response in the central nervous system. This compound also interacts with key proteins such as SIRT1 , NF-κB , Nrf2 , and HO-1 .
Mode of Action
This compound suppresses the production and mRNA levels of pro-inflammatory mediators like interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated BV2 microglia cells . It enhances the expression of SIRT1 and inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation of IκBα and NF-κB p65 . The anti-inflammatory effects of this compound are SIRT1-dependent .
Biochemical Pathways
This compound affects the SIRT1/NF-κB and Nrf2 pathways . It enhances SIRT1 expression, inhibits the activation of the NF-κB signaling pathway, and promotes the expression of Nrf2 and HO-1 . These pathways are involved in inflammatory responses and oxidative stress regulation.
Result of Action
The action of this compound results in the suppression of inflammatory responses and oxidative stress in BV2 microglia cells . It reduces the production of cellular reactive oxygen species (ROS) and has neuroprotective effects against LPS-induced inflammatory response .
Biochemische Analyse
Biochemical Properties
Cannabisin F plays a crucial role in biochemical reactions, particularly in modulating inflammatory responses and oxidative stress. It interacts with several biomolecules, including enzymes and proteins. Notably, this compound enhances the expression of SIRT1 (Sirtuin 1) and inhibits the activation of the NF-κB (Nuclear factor kappa B) signaling pathway by preventing the phosphorylation of IκBα and NF-κB p65 . This interaction suggests that the anti-inflammatory effects of this compound are SIRT1-dependent. Additionally, this compound reduces the production of reactive oxygen species (ROS) and promotes the expression of Nrf2 (Nuclear factor erythroid-2 related factor 2) and HO-1 (Heme Oxygenase-1), indicating its role in the Nrf2 signaling pathway .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In BV2 microglia cells, this compound suppresses the production and mRNA levels of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α) in a concentration-dependent manner . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The enhancement of SIRT1 expression and inhibition of NF-κB signaling are key mechanisms through which this compound exerts its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. This compound binds to and activates SIRT1, which in turn inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα and NF-κB p65 . This inhibition reduces the production of pro-inflammatory cytokines. Additionally, this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as HO-1 . These molecular interactions highlight the dual anti-inflammatory and antioxidant effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and retains its bioactivity in both in vitro and in vivo studies. Long-term exposure to this compound in BV2 microglia cells results in sustained anti-inflammatory and antioxidant effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications. Threshold effects and the therapeutic window of this compound need to be thoroughly studied to ensure its safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It modulates the activity of SIRT1 and influences the NF-κB and Nrf2 signaling pathways These interactions affect metabolic flux and metabolite levels, contributing to the overall anti-inflammatory and antioxidant effects of this compound
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the right cellular sites, enhancing its therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of cannabisin F involves an eight-step process starting from vanillin. The key steps include the aldol reaction followed by the Wittig reaction to form the 8-O-4’-neolignan intermediate diacid. This intermediate is then condensed with N,O-protected tyramine, followed by deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from hemp seeds. The extraction process often employs organic solvents to isolate the compound from the seed matrix. The choice of solvent and extraction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cannabisin F undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced lignanamides .
Vergleich Mit ähnlichen Verbindungen
Cannabisin F is part of a family of lignanamides found in hemp seeds. Similar compounds include:
- Cannabisin A
- Cannabisin B
- Cannabisin C
- Cannabisin D
- Cannabisin E
- Cannabisin G
Compared to these compounds, this compound is unique due to its specific structural features and its potent anti-inflammatory and antioxidant activities. This makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQMHMUDDMCSX-AADBSILNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019086 | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163136-19-4 | |
| Record name | Cannabisin F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabisin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Cannabisin F against inflammation?
A1: [] this compound exhibits anti-inflammatory effects by interacting with the SIRT1/NF-κB pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It enhances SIRT1 expression and inhibits the phosphorylation of IκBα, subsequently blocking the activation of the NF-κB signaling pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as interleukin 6 (IL-6) and tumor necrosis factor α (TNF-α).
Q2: Does this compound have any antioxidant properties?
A2: [] Yes, this compound demonstrates antioxidant effects by reducing cellular reactive oxygen species (ROS) production. It achieves this by promoting the expression of Nuclear factor erythroid-2 related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1), key components of the cellular antioxidant defense system.
Q3: What is the chemical structure of this compound?
A3: [] this compound is a lignanamide. While the provided abstract doesn't explicitly detail the spectroscopic data, it mentions that the compound was synthesized starting from vanillin, utilizing an aldol reaction followed by a Wittig reaction to form the 8-O-4′-neolignan intermediate. This intermediate is then condensed with N,O-protected tyramine, and subsequent deprotection yields this compound.
Q4: Has this compound been identified in any other plant sources besides hemp seed?
A4: Yes, research indicates that this compound has been isolated from other plant species. [, , , ] Studies have reported its presence in Alocasia macrorrhiza, Viola yedoensis, Talinum triangulare, and Acorus tatarinowii.
Q5: Have there been any studies on the metabolism of this compound?
A6: [] Yes, a study investigated the metabolism of this compound in rats. Following oral administration, several metabolites were detected in plasma, urine, and fecal samples. The primary metabolic pathway for this compound involved phase II metabolism, specifically glucuronidation or sulfation.
Q6: Are there any computational studies exploring this compound as a potential drug candidate?
A7: [, ] Yes, computational studies have investigated this compound as a potential inhibitor of ErbB1 and ErbB2 kinases, which are implicated in lung cancer. These in silico studies employed molecular docking simulations and pharmacophore modeling to assess its binding affinity and interactions with the target kinases. The results suggested that this compound could be a promising dual inhibitor of these kinases, warranting further investigation in experimental settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11'-[4-(Dimethylamino)phenyl]-13'-methyl-17'-(2-methyl-1,3-dioxolan-2-yl)spiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1179341.png)



![4-[(4E)-3-Cyano-4-{(3E)-4-[5-(dimethylamino)-2-furyl]-1-methoxy-1-oxo-3-buten-2-ylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1179349.png)
![Methyl 5-{[3-(methoxycarbonyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzoate](/img/structure/B1179356.png)
![[Acetyloxy-[[diacetyloxy(methyl)silyl]oxy-dimethylsilyl]oxy-methylsilyl] acetate](/img/structure/B1179357.png)
![[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene](/img/structure/B1179359.png)

